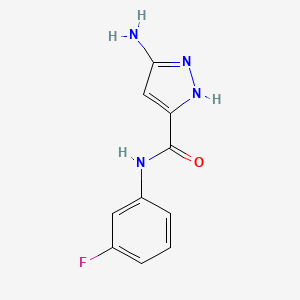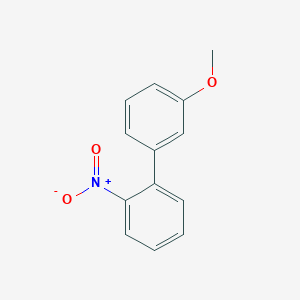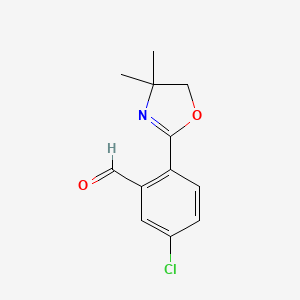
5-Chloro-2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzaldehyde
概述
描述
5-Chloro-2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzaldehyde is a chemical compound that has garnered attention in various fields of scientific research. This compound is known for its unique structure, which includes a chloro-substituted phenyl ring and a dihydrooxazole moiety. It is used in various applications, including organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzaldehyde typically involves the reaction of 4-chloro-2-formylphenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of a Suzuki coupling reaction, where 4-chloro-2-formylphenylboronic acid reacts with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反应分析
Types of Reactions
5-Chloro-2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: 2-(4-Chloro-2-carboxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole.
Reduction: 2-(4-Chloro-2-hydroxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Chloro-2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzaldehyde has several scientific research applications:
作用机制
The mechanism of action of 5-Chloro-2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzaldehyde involves its interaction with specific molecular targets. Studies have shown that it can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which play crucial roles in the nervous system. This inhibition can lead to various physiological effects, including neuroprotection and anti-inflammatory responses.
相似化合物的比较
Similar Compounds
4-Formylphenylboronic acid: A versatile synthetic building block used in the preparation of agrochemical and pharmaceutical active ingredients.
4-Chloro-2-formylphenylboronic acid: Similar in structure but differs in the presence of the boronic acid group.
Uniqueness
5-Chloro-2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzaldehyde is unique due to its combination of a chloro-substituted phenyl ring and a dihydrooxazole moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research applications.
属性
分子式 |
C12H12ClNO2 |
|---|---|
分子量 |
237.68 g/mol |
IUPAC 名称 |
5-chloro-2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H12ClNO2/c1-12(2)7-16-11(14-12)10-4-3-9(13)5-8(10)6-15/h3-6H,7H2,1-2H3 |
InChI 键 |
AYUIAKBVMWPHOM-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(=N1)C2=C(C=C(C=C2)Cl)C=O)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

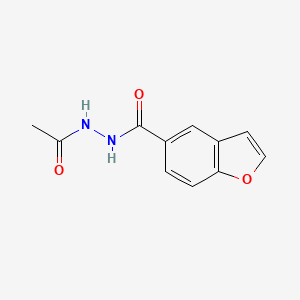
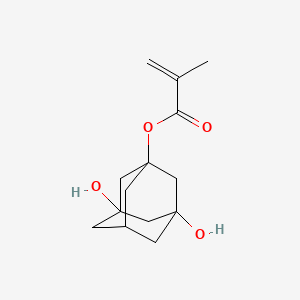
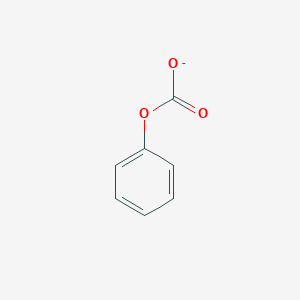
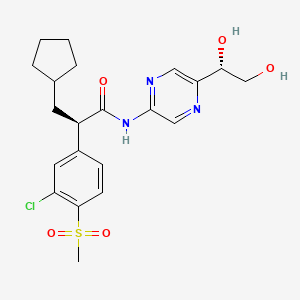
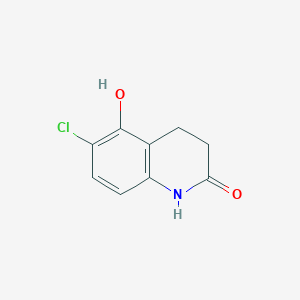
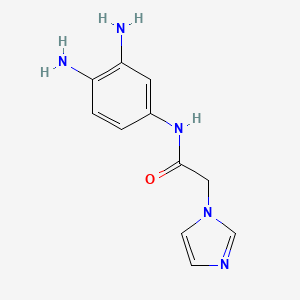
![Rac-2-[1-(2,3-difluoro-phenyl)-propyl]-4,5-dihydro-1h-imidazole](/img/structure/B8432593.png)
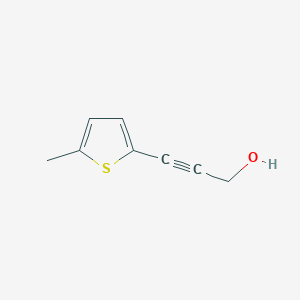
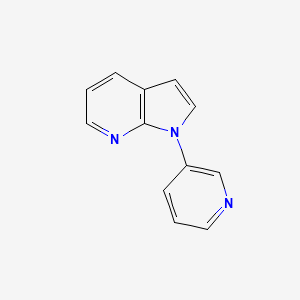
![N,N-Dimethyl-1-[7-(methylsulfonyl)-3,4-dihydro-2H-chromen-2-YL]methanamine](/img/structure/B8432627.png)
![2-Methyl-3-[4-[6-(trifluoromethyl) quinolin-2-yl]piperazin-1-yl]propanoic acid](/img/structure/B8432634.png)
![4-tert-butyl-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B8432650.png)
